

# 3-Chloro-2,6-difluorobenzaldehyde molecular weight

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-Chloro-2,6-difluorobenzaldehyde

Cat. No.: B061406

[Get Quote](#)

An In-depth Technical Guide to **3-Chloro-2,6-difluorobenzaldehyde**: Synthesis, Reactivity, and Applications

## Authored by a Senior Application Scientist

This guide provides an in-depth analysis of **3-Chloro-2,6-difluorobenzaldehyde**, a halogenated aromatic aldehyde of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. We will explore its fundamental physicochemical properties, delve into its nuanced reactivity, propose validated synthetic pathways, and discuss its applications as a versatile chemical building block.

## Core Physicochemical & Structural Properties

**3-Chloro-2,6-difluorobenzaldehyde** is a trisubstituted benzaldehyde featuring a unique arrangement of electron-withdrawing groups that dictate its chemical behavior and synthetic potential.<sup>[1][2]</sup> Its core properties are summarized below.

Property	Value	Source
Molecular Weight	176.55 g/mol	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>7</sub> H <sub>3</sub> ClF <sub>2</sub> O	<a href="#">[2]</a> <a href="#">[5]</a>
CAS Number	190011-87-1	<a href="#">[2]</a>
Appearance	Solid	
Melting Point	46-49 °C	<a href="#">[2]</a>
SMILES	Fc1ccc(Cl)c(F)c1C=O	<a href="#">[2]</a>
InChI Key	HFKZZEDGXXYRDW-UHFFFAOYSA-N	<a href="#">[2]</a> <a href="#">[5]</a>

The presence of two fluorine atoms ortho to the aldehyde group and a chlorine atom at the meta position creates a highly electron-deficient aromatic system. This electronic configuration is central to the molecule's reactivity, influencing both the aldehyde functionality and the aromatic ring itself. Spectroscopic analyses, including Fourier-transform infrared (FT-IR) and laser Raman spectroscopy, have been reported and are crucial for confirming the compound's structural integrity and vibrational modes.[\[1\]](#)[\[2\]](#)

Conformational studies on related difluorobenzaldehydes reveal that such molecules tend to be planar, a result of the competition between steric repulsion (between the aldehyde's oxygen and the ortho-fluorine) and stabilizing conjugation effects.[\[6\]](#) This planarity is a key factor in its interaction with biological targets and its assembly in advanced materials.

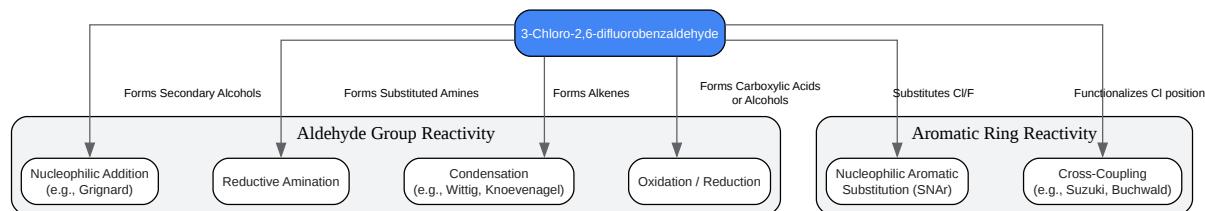
## Chemical Reactivity and Synthetic Utility

The synthetic value of **3-Chloro-2,6-difluorobenzaldehyde** stems from two primary reactive sites: the electrophilic aldehyde carbon and the activated aromatic ring. The strong electron-withdrawing nature of the halogen substituents enhances the reactivity at both positions compared to unsubstituted benzaldehyde.

## Reactivity of the Aldehyde Group

The aldehyde functional group is a powerful electrophile, readily participating in a variety of cornerstone organic transformations. This reactivity is further amplified by the ortho-fluorine atoms, which increase the partial positive charge on the carbonyl carbon.

- Nucleophilic Addition: It readily undergoes addition with organometallic reagents (e.g., Grignard, organolithium) to form secondary alcohols, a fundamental C-C bond-forming reaction.
- Reductive Amination: A crucial reaction in pharmaceutical synthesis, it involves condensation with a primary or secondary amine to form an imine, which is then reduced *in situ* to yield a substituted benzylamine.
- Condensation Reactions: Classic condensations like the Knoevenagel, Wittig, and Horner-Wadsworth-Emmons reactions allow for the conversion of the aldehyde into diverse functional groups, including  $\alpha,\beta$ -unsaturated systems and alkenes.<sup>[7]</sup>
- Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to the benzyl alcohol, providing pathways for functional group interconversion.



[Click to download full resolution via product page](#)

Caption: Key reactivity pathways for **3-Chloro-2,6-difluorobenzaldehyde**.

## Reactivity of the Aromatic Ring

The halogen substituents not only activate the aldehyde but also serve as synthetic handles for modifying the aromatic core. The chlorine atom, in particular, is a versatile site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of complex carbon or nitrogen-based substituents.

## Generalized Synthesis Protocol

The synthesis of substituted difluorobenzaldehydes often involves halogen exchange reactions on more readily available dichlorobenzaldehyde precursors.<sup>[8][9]</sup> The following protocol outlines a plausible, field-proven methodology adaptable for the synthesis of **3-Chloro-2,6-difluorobenzaldehyde** from 2,3,6-trichlorobenzaldehyde.



[Click to download full resolution via product page](#)

Caption: Workflow for synthesis via Halogen Exchange (Halex) reaction.

## Step-by-Step Methodology

- Reactor Preparation (Inert Atmosphere): A high-temperature reactor is charged with a dipolar aprotic solvent such as sulfolane or dimethyl sulfoxide (DMSO). Spray-dried potassium fluoride (KF) is added as the fluorinating agent.
  - Causality: A dipolar aprotic solvent is essential for solubilizing the ionic fluoride salt and promoting the nucleophilic substitution mechanism. The system must be anhydrous, as water will poison the reaction.
- Addition of Reactants: 2,3,6-trichlorobenzaldehyde is added to the suspension. A phase-transfer catalyst may be included to enhance the reaction rate.<sup>[9]</sup>
- Thermal Reaction: The mixture is heated to high temperatures (typically 160-250 °C) under an inert atmosphere (e.g., nitrogen) with vigorous stirring.<sup>[8]</sup> The reaction progress is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

- Causality: High thermal energy is required to overcome the activation barrier for the substitution of aromatic chlorides with fluoride. The ortho/para activating effect of the aldehyde group facilitates substitution at the 2- and 6-positions over the 3-position.
- Workup and Extraction: Upon completion, the reaction mixture is cooled and poured into cold water. The product is extracted into an organic solvent (e.g., toluene, ethyl acetate).
- Purification: The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by vacuum distillation or column chromatography to yield pure **3-Chloro-2,6-difluorobenzaldehyde**.

## Applications in Drug Discovery and Materials Science

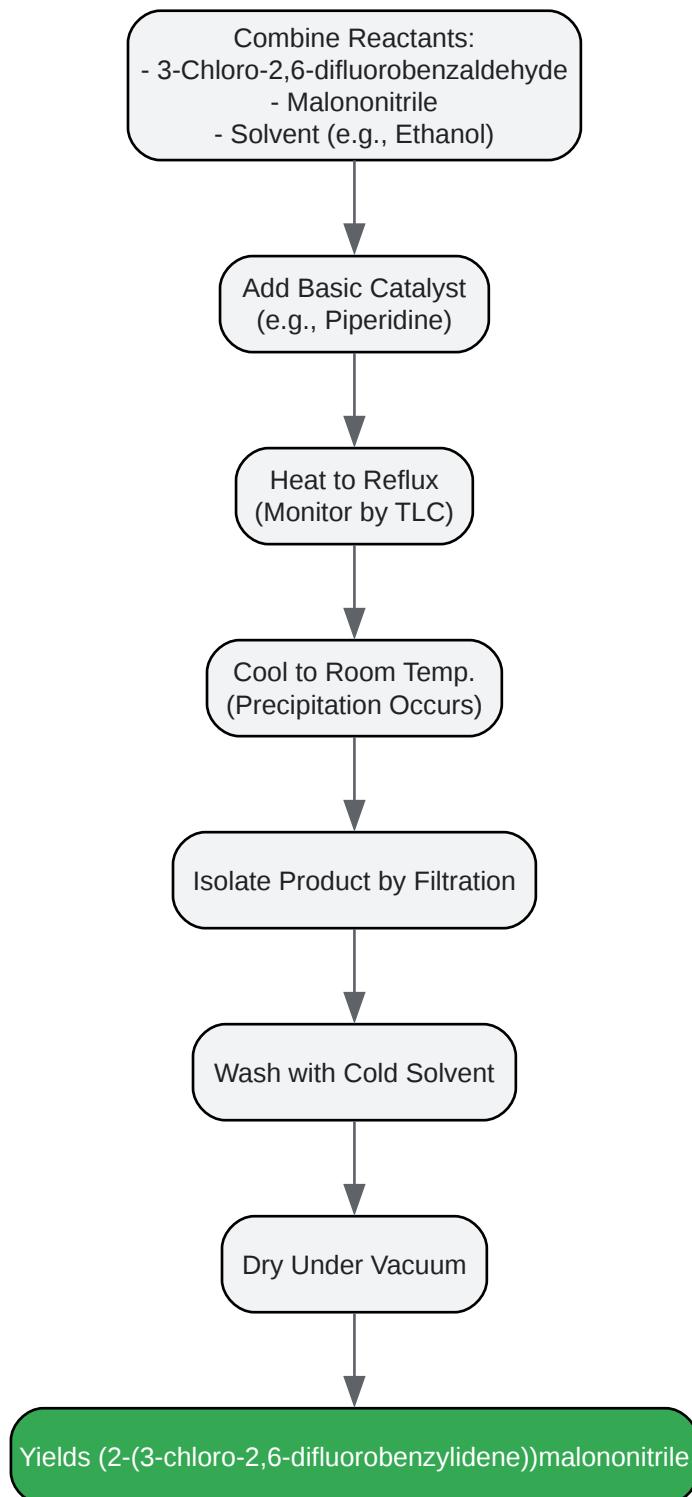
The incorporation of chlorine and fluorine atoms into organic molecules is a validated strategy in modern drug design.[\[10\]](#) These halogens can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[\[11\]](#)[\[12\]](#)

- Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life and bioavailability.[\[12\]](#)
- Lipophilicity and Permeability: Halogens increase lipophilicity, which can enhance a molecule's ability to cross cellular membranes.
- Binding Affinity: The electronegative fluorine and chlorine atoms can form crucial interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets, enhancing binding affinity and selectivity.[\[11\]](#)

Consequently, **3-Chloro-2,6-difluorobenzaldehyde** is a valuable precursor for synthesizing complex heterocyclic compounds and other scaffolds used in the development of novel therapeutics.[\[11\]](#) Its structural motifs are found in molecules targeting a wide range of diseases. Beyond pharmaceuticals, its electron-deficient nature makes it a candidate for creating advanced materials such as liquid crystals and polymers.[\[11\]](#)

## Representative Experimental Protocol: Knoevenagel Condensation

This protocol details a standard Knoevenagel condensation to demonstrate the utility of **3-Chloro-2,6-difluorobenzaldehyde** in C-C bond formation.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for a Knoevenagel condensation reaction.

## Step-by-Step Methodology

- Setup: To a round-bottom flask, add **3-Chloro-2,6-difluorobenzaldehyde** (1.0 eq), malononitrile (1.05 eq), and ethanol as the solvent.
- Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1 eq).
- Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction's progress via TLC until the starting aldehyde is consumed.
- Isolation: Cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the product.
- Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual impurities.
- Drying: Dry the purified product under vacuum to obtain the final compound.

This self-validating protocol yields a highly functionalized product that can be used in further synthetic elaborations, demonstrating the modularity and utility of the starting aldehyde.

## Safety and Handling

**3-Chloro-2,6-difluorobenzaldehyde** is an irritant and should be handled with appropriate personal protective equipment (PPE).

- Hazard Classifications: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[2\]](#)[\[4\]](#)
- Handling Precautions: Use in a well-ventilated fume hood. Wear safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[\[2\]](#)
- Storage: Store in a tightly sealed container in a cool, dry place.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. 3-氯-2,6-二氟苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. 6-Chloro-2,3-difluorobenzaldehyde | C7H3ClF2O | CID 9812909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chloro-2,6-difluorobenzaldehyde | C7H3ClF2O | CID 2773512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 3-chloro-2,6-difluorobenzaldehyde (C7H3ClF2O) [pubchemlite.lcsb.uni.lu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nbinfo.com [nbinfo.com]
- 8. US5191126A - Process for the preparation of difluorobenzaldehydes - Google Patents [patents.google.com]
- 9. 2-Chloro-6-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinfo.com [nbinfo.com]
- 12. nbinfo.com [nbinfo.com]
- To cite this document: BenchChem. [3-Chloro-2,6-difluorobenzaldehyde molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b061406#3-chloro-2-6-difluorobenzaldehyde-molecular-weight>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)